molecular formula C13H16ClNO2 B2559195 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide CAS No. 69763-25-3

2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide

Cat. No. B2559195
CAS RN: 69763-25-3
M. Wt: 253.73
InChI Key: CUJHWGHOOWLPIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide, commonly referred to as 2C-H, is a synthetic compound that has been used in scientific research to study the effects of psychoactive drugs. Despite its relatively recent discovery, 2C-H has become a popular research tool due to its ability to produce a range of effects, including hallucinogenic, stimulant, and sedative effects.

Scientific Research Applications

Structural Aspects and Properties The compound 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide has been studied for its structural aspects and properties. For example, Karmakar et al. (2007) investigated the structural aspects of similar amide-containing isoquinoline derivatives, revealing that specific acids can facilitate gel formation or lead to crystalline solids, depending on their anionic structure. This indicates the compound's potential role in forming complex structures and interacting with various substances at the molecular level (Karmakar et al., 2007).

Spectroscopic and Quantum Mechanical Studies Compounds structurally related to 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide have been the subject of spectroscopic and quantum mechanical studies. Mary et al. (2020) conducted such studies on bioactive benzothiazolinone acetamide analogs, indicating the potential of these compounds in understanding molecular interactions and their applications in fields like dye-sensitized solar cells and as ligands in molecular docking (Mary et al., 2020).

Crystallography and Molecular Structures Various studies have been conducted on the crystal structures of compounds similar to 2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide. For instance, Narayana et al. (2016) analyzed the crystal structures of two C,N-disubstituted acetamides, revealing how a combination of hydrogen bonds and other molecular interactions can link molecules into complex structures. This research provides insight into the crystalline nature and molecular interactions of similar compounds (Narayana et al., 2016).

properties

IUPAC Name

2-chloro-N-(cyclohexen-1-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-9-13(16)15(10-12-7-4-8-17-12)11-5-2-1-3-6-11/h4-5,7-8H,1-3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJHWGHOOWLPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)N(CC2=CC=CO2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclohex-1-en-1-yl-N-(2-furylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.